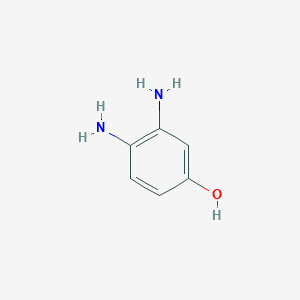
3,4-Diaminophenol
Overview
Description
3,4-Diaminophenol is an organic compound with the molecular formula C6H8N2O . It is a derivative of phenol, characterized by the presence of two amino groups at the 3rd and 4th positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diaminophenol can be synthesized through several methods. One common approach involves the reduction of 4-amino-3-nitrophenol using palladium on carbon as a catalyst in methanol under hydrogenation conditions. Another method includes acylation, nitration, hydrolysis, and reduction steps starting from aminophenol .
Industrial Production Methods: The industrial production of this compound typically involves the nitration of phenol, followed by reduction and purification processes. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions typically yield the corresponding amines.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon and hydrogen gas are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Diaminophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of polymers and resins
Mechanism of Action
The mechanism of action of 3,4-Diaminophenol involves its interaction with various molecular targets. It can act as a reducing agent, participating in redox reactions that influence cellular processes. The compound’s amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
3,4-Diaminopyridine: Used in the treatment of rare muscle diseases.
4,5-Diaminophenol: Another derivative with similar chemical properties.
Uniqueness: 3,4-Diaminophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3,4-diaminophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOZYARDXPHRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378272 | |
| Record name | 3,4-diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-72-5 | |
| Record name | 3,4-diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-diaminophenol react with 2,4-pentanedione, and what is unique about the product in the context of mesomeric betaines?
A1: this compound reacts with 2,4-pentanedione to form a benzo[b][1,4]diazepinium salt [, ]. Unlike similar hydroxy-substituted benzo[b][1,4]diazepinium salts, which convert to diimines upon deprotonation, the salt formed from this compound yields a thiolate mesomeric betaine (MB) upon increasing pH []. This thiolate MB is unusual because it possesses 4n pi-electrons and doesn't fit into the typical classification system for heterocyclic MBs []. Further deprotonation of this MB leads to an unstable anionic thiolate that quickly oxidizes to a disulfide [].
Q2: Can you describe the stability and reactivity of the thiolate mesomeric betaine derived from this compound?
A2: The thiolate mesomeric betaine (MB) derived from the reaction of this compound with 2,4-pentanedione exhibits limited stability []. While it forms upon raising the pH of the solution containing the initial benzo[b][1,4]diazepinium salt, further deprotonation leads to an unstable anionic thiolate []. This anionic thiolate readily undergoes oxidation, forming a disulfide, highlighting its high reactivity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)


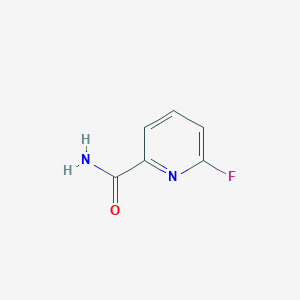


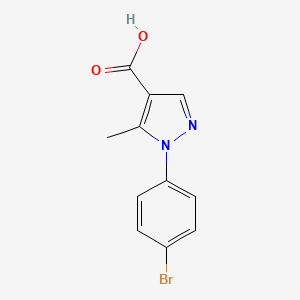

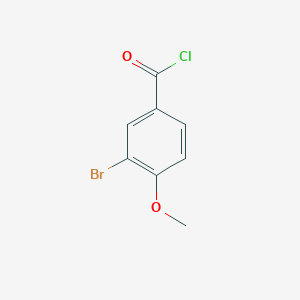

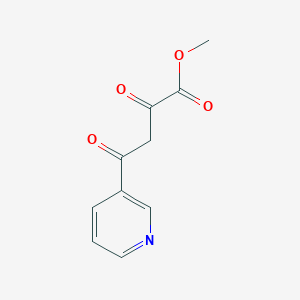
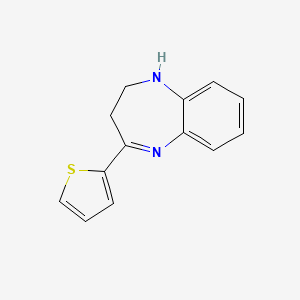
![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)

